An In-depth Technical Guide to 3-(4-Methyl-2-pyridyl)-1-propene: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(4-Methyl-2-pyridyl)-1-propene: Properties, Synthesis, and Potential Applications
A Predictive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methyl-2-pyridyl)-1-propene, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs, such as 2-allylpyridine and 2,4-lutidine, to present a predictive yet scientifically grounded profile. This document is intended to serve as a valuable resource for researchers and drug development professionals by offering insights into the molecule's expected behavior and providing a foundation for future experimental work.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold in drug design.[2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.[3] 3-(4-Methyl-2-pyridyl)-1-propene combines the key features of a 4-methylpyridine unit with a reactive allyl group at the 2-position, suggesting its potential as a versatile building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed, albeit predictive, exploration of its chemical characteristics.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value for 3-(4-Methyl-2-pyridyl)-1-propene | 2-Allylpyridine[4] | 2,4-Lutidine[4] |
| Molecular Formula | C₉H₁₁N | C₈H₉N | C₇H₉N |
| Molecular Weight | 133.19 g/mol | 119.16 g/mol | 107.15 g/mol |
| Appearance | Colorless to pale yellow liquid | - | Yellowish liquid[4] |
| Boiling Point | ~170-180 °C | - | 159 °C[5] |
| Melting Point | Not applicable (liquid at room temp.) | - | -60 °C[5] |
| Density | ~0.94 g/mL | - | 0.927 g/mL at 25 °C[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | - | Soluble in water (15 g/100 mL at 20 °C)[5] |
Rationale for Predictions: The molecular weight is calculated from the chemical formula. The boiling point is expected to be slightly higher than that of 2,4-lutidine due to the larger molecular weight and the presence of the propene group. The density is predicted to be similar to that of 2,4-lutidine. The allyl group may slightly decrease water solubility compared to the more compact dimethylpyridine structure.
Synthesis and Elucidation
The synthesis of 3-(4-Methyl-2-pyridyl)-1-propene can be approached through several established methods for the functionalization of pyridine rings. A highly plausible and efficient route involves a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A reliable method for the synthesis would be the Suzuki-Miyaura cross-coupling of a suitable halopyridine with an allylboronic acid derivative.[6] The starting material, 2-chloro-4-methylpyridine, is commercially available or can be synthesized from 2-amino-4-methylpyridine.[7][8]
Experimental Protocol: Synthesis of 3-(4-Methyl-2-pyridyl)-1-propene
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyridine (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-(4-Methyl-2-pyridyl)-1-propene.
Figure 1: Proposed Suzuki-Miyaura synthesis workflow.
Spectroscopic Analysis: A Predictive Interpretation
The structural elucidation of 3-(4-Methyl-2-pyridyl)-1-propene would rely on a combination of spectroscopic techniques. The following are the predicted key features of its spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methyl group, the pyridine ring, and the 2-allyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.4-8.6 | d | ~5 |
| H-5 (Pyridine) | ~6.9-7.1 | d | ~5 |
| H-3 (Pyridine) | ~7.0-7.2 | s | - |
| H-1' (Allyl) | ~5.9-6.1 | ddt | ~17, 10, 6 |
| H-2' (Allyl, cis) | ~5.0-5.2 | d | ~10 |
| H-2' (Allyl, trans) | ~5.1-5.3 | d | ~17 |
| H-3' (Allyl) | ~3.4-3.6 | d | ~6 |
| 4-CH₃ | ~2.3-2.5 | s | - |
Rationale for Predictions: The chemical shifts are estimated based on data for 2-vinylpyridine and 2-phenylpyridine.[9][10][11] The pyridine protons are in their expected aromatic regions. The allyl protons will exhibit characteristic splitting patterns for a terminal alkene. The methyl group will appear as a singlet in the typical benzylic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~160-162 |
| C-6 (Pyridine) | ~148-150 |
| C-4 (Pyridine) | ~145-147 |
| C-1' (Allyl) | ~135-137 |
| C-5 (Pyridine) | ~121-123 |
| C-3 (Pyridine) | ~120-122 |
| C-2' (Allyl) | ~115-117 |
| C-3' (Allyl) | ~40-42 |
| 4-CH₃ | ~20-22 |
Rationale for Predictions: The predicted chemical shifts are based on data for 2-methylpyridine and 2-vinylpyridine.[12][13] The C-2 of the pyridine ring, being attached to the allyl group, will be the most downfield of the ring carbons. The carbons of the allyl group will show their characteristic shifts for an alkene.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretch (aromatic) | 3010-3100 |
| C-H stretch (alkenyl) | 3080-3095 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (alkenyl) | 1640-1650 |
| C=N, C=C stretch (pyridine ring) | 1400-1600 |
| C-H bend (alkenyl, out-of-plane) | 910-990 |
Rationale for Predictions: These are standard IR absorption ranges for the respective functional groups.[14][15]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 133.
-
Major Fragments:
-
Loss of a methyl radical (-CH₃) leading to a fragment at m/z = 118.
-
Loss of the allyl radical (-C₃H₅) resulting in a fragment at m/z = 92.
-
Benzylic cleavage to lose a hydrogen atom, giving a fragment at m/z = 132.
-
Reactivity and Potential Transformations
The reactivity of 3-(4-Methyl-2-pyridyl)-1-propene is dictated by the pyridine ring and the allyl group.
Reactions at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic.
-
N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.[16][17] Pyridine N-oxides are valuable intermediates in organic synthesis, as they can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.[18]
-
Quaternization: The nitrogen can react with alkyl halides to form quaternary pyridinium salts.
Reactions of the Allyl Group
The double bond of the allyl group is susceptible to electrophilic addition reactions.[3]
-
Halogenation: Reaction with halogens (e.g., Br₂) will lead to the addition of two halogen atoms across the double bond.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.[3]
-
Oxidation: The double bond can be oxidized to form a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.
Figure 2: Key reactivity sites of the molecule.
Potential Applications in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] Functionalized pyridines are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[3]
The presence of both the 4-methyl group and the 2-allyl group in 3-(4-Methyl-2-pyridyl)-1-propene offers multiple points for further synthetic modification. The allyl group, in particular, can be leveraged for various coupling reactions or transformed into other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening. This makes 3-(4-Methyl-2-pyridyl)-1-propene a potentially valuable building block for the discovery of novel drug candidates.
Conclusion
While direct experimental data on 3-(4-Methyl-2-pyridyl)-1-propene is limited, this technical guide provides a robust, predictive overview of its chemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data provides a valuable reference for its characterization. The dual reactivity of the pyridine ring and the allyl group highlights its potential as a versatile intermediate in organic synthesis, particularly in the context of drug discovery. It is our hope that this guide will stimulate further experimental investigation into this promising molecule.
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